ARQ-171
Description
Strategic Positioning within Targeted Therapeutic Development
ARQ-171 was strategically positioned as a targeted therapy designed to exploit the dysregulation of cell cycle checkpoints in cancer cells. Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, the therapeutic strategy behind this compound was to selectively induce apoptosis (programmed cell death) in malignant cells. This approach aimed to offer a more precise and potentially less toxic alternative to standard cancer treatments. The development of this compound was part of a broader trend in oncology research focusing on the molecular underpinnings of cancer to design drugs that target specific pathways essential for tumor survival and proliferation.
Historical Development and Preclinical Genesis of this compound as a Second-Generation Compound
The development of this compound is intrinsically linked to its first-generation predecessor, ARQ-501 (β-lapachone). ARQ-501 was a novel anticancer agent that demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of the E2F-1 transcription factor, which in turn activates the G1/S-phase checkpoint. hereditarydiffusegastriccancer.org While ARQ-501 showed promising anti-tumor activity in preclinical models and early clinical trials, there was a clear rationale for developing a second-generation compound with an improved therapeutic profile.
This compound was developed to have the same mechanism of action as ARQ-501 but with greater potency, as demonstrated in preclinical testing. annualreports.com This enhancement in potency was a key driver in its selection as a second-generation candidate, with the expectation that it could lead to improved efficacy in a clinical setting. The development of this compound was a strategic effort by ArQule, Inc., under a collaboration with Roche, to build upon the clinical and preclinical data from their E2F-1 program. biospace.com
Below is a comparative overview of the two compounds based on available data:
| Feature | ARQ-501 | This compound |
| Generation | First-Generation | Second-Generation |
| Mechanism of Action | E2F-1 Pathway Activator | E2F-1 Pathway Activator |
| Preclinical Status | Advanced to Phase 2 clinical trials | Demonstrated greater potency in preclinical tests |
| Clinical Status | Investigated in multiple Phase 1 and 2 trials | Phase 1 trial initiated; development halted due to QTc prolongation |
| Alternate Name | β-lapachone | Not publicly disclosed |
Conceptual Framework of Activated Checkpoint Therapy (ACT) Programs and this compound's Role
This compound was a key component of ArQule's Activated Checkpoint Therapy (ACT) program. bioworld.com The conceptual framework of ACT is to selectively kill cancer cells by directly activating the cell's natural defense mechanisms against DNA damage. annualreports.combioworld.com This therapeutic approach is designed to be independent of the p53 tumor suppressor pathway, which is often mutated and non-functional in many human cancers. cancer.gov
The core of the ACT program was the targeting of the E2F1 checkpoint pathway. annualreports.combioworld.com E2F1 is a transcription factor that plays a crucial role in regulating the cell cycle progression from the G1 to the S phase. cancer.gov In normal cells, E2F1 activity is tightly controlled. However, in many cancer cells, this regulation is lost. The ACT strategy leverages this by using small-molecule drug candidates to induce the expression of E2F1. cancer.gov This activation of the E2F1-mediated checkpoint process selectively triggers cell cycle arrest and subsequent apoptosis in cancer cells, which often harbor irreparable DNA damage, while sparing normal, healthy cells. cancer.gov
This compound's role within this framework was to be a more potent activator of this pathway compared to its predecessor. annualreports.com By inducing the E2F1 transcription factor, this compound was designed to initiate a cascade of events leading to the selective elimination of tumor cells. cancer.gov The initiation of GLP (Good Laboratory Practice) toxicology studies with this compound marked a significant step in its development within the ACT program, with the potential for an Investigational New Drug (IND) filing pending positive data. bioworld.com However, the clinical development of this compound was ultimately discontinued (B1498344) following the confirmation of QTc prolongation in a Phase 1 dose-escalation trial. biospace.com
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ171; ARQ 171; ARQ-171 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action for Arq 171
Elucidation of Direct Molecular Targets
ARQ-171's mechanism of action involves direct engagement with key regulatory proteins and pathways crucial for cell cycle control and genomic integrity.
This compound functions as an E2F1 pathway activator, inducing the expression of E2F transcription factor 1 (E2F-1). guidetoimmunopharmacology.orglabsolu.ca This activation subsequently triggers the E2F1-mediated checkpoint process. guidetoimmunopharmacology.org E2F-1 is a pivotal transcription factor that is frequently downregulated in cancer cells and plays a critical role in regulating the progression of the cell cycle from the G1 into the S phase. labsolu.ca By inducing E2F-1 expression, this compound restores a crucial regulatory mechanism that can lead to anti-tumor activity, even in a manner independent of p53-mediated tumor suppression. guidetoimmunopharmacology.orglabsolu.ca Beyond its direct role in cell cycle progression, E2F-1 also engages in functional interactions with other transcription factors, influencing various cellular responses including cell cycle arrest and apoptosis. nih.govresearchgate.net
Table 1: Key Interactions of E2F-1 in Cellular Regulation
| Interaction Partner/Pathway | Role in Cellular Regulation | Relevance to this compound Action | Source |
| E2F-1 transcription factor | Regulates G1-S phase progression, involved in cell cycle control. Often downregulated in cancer. | This compound induces its expression, activating checkpoint processes. | guidetoimmunopharmacology.orglabsolu.ca |
| p53 pathway | Tumor suppressor, mediates cell cycle arrest and apoptosis. | This compound's anti-tumor activity is independent of p53. | guidetoimmunopharmacology.orglabsolu.ca |
| DNA Damage Response (DDR) | Coordinates cellular responses to DNA damage, including repair and apoptosis. | E2F-1 is central to DDR, leading to its accumulation and apoptosis induction upon phosphorylation by DNA damage responsive kinases. | idrblab.netuow.edu.au |
A cornerstone of this compound's mechanism is its direct activation of DNA damage response (DDR) and checkpoint pathways. nih.govguidetoimmunopharmacology.org The DDR is a complex network of signaling pathways that recognize and repair DNA damage, which can arise from endogenous processes or exogenous agents. uow.edu.au In this context, E2F-1 assumes a central role within the DDR pathway. It undergoes phosphorylation by DNA damage-responsive protein kinases, which leads to its accumulation and, consequently, the induction of apoptosis. idrblab.netuow.edu.au Furthermore, emerging evidence suggests that E2F-1 may also contribute to the detection and subsequent repair of damaged DNA. idrblab.net The activation of these checkpoint mechanisms by this compound is critical for ensuring genomic integrity and is exploited to induce cell cycle arrest in cancer cells with irreparable DNA damage, while allowing normal cells to proceed with division. labsolu.ca The DDR network encompasses various repair mechanisms, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination Repair (HRR), and Non-Homologous End Joining (NHEJ), all of which are orchestrated by intricate checkpoint controls. uow.edu.au
Table 2: Components and Outcomes of DNA Damage Response (DDR) Pathways Activated by this compound
| DDR Component/Pathway | Description | Outcome in Cancer Cells (this compound) | Source |
| Checkpoint pathways | Cellular mechanisms that halt cell cycle progression in response to DNA damage. | Directly activated by this compound, leading to cell cycle arrest. | nih.govguidetoimmunopharmacology.org |
| E2F-1 | Transcription factor involved in cell cycle and DDR. | Phosphorylated and accumulates, promoting apoptosis. | idrblab.netuow.edu.au |
| DNA repair mechanisms | Systems like BER, NER, HRR, NHEJ that fix DNA lesions. | Checkpoint activation by this compound aims to induce cell cycle arrest for repair or trigger apoptosis if damage is irreparable. | labsolu.cauow.edu.au |
| Apoptosis | Programmed cell death. | Triggered in cells with irreparable DNA damage via DDR activation. | nih.govlabsolu.ca |
This compound is designed to initiate the process of apoptosis, or programmed cell death, in targeted cancer cells. nih.gov This induction of apoptosis is a direct consequence of the checkpoint activation mediated by this compound, and notably, it operates independently of the p53 tumor suppressor pathway. guidetoimmunopharmacology.orglabsolu.ca E2F-1, a key player in this compound's mechanism, is well-established for its capacity to support apoptotic DDR, through both p53-dependent and p53-independent mechanisms. Apoptosis is a fundamental biological process crucial for the elimination of damaged or unwanted cells, playing a vital role in maintaining tissue homeostasis and preventing uncontrolled proliferation, such as that seen in cancer. The selective induction of apoptosis in cancer cells, while sparing normal cells, underscores the targeted nature of this compound's therapeutic strategy. nih.gov
Biochemical Characterization of this compound Interactions
While the precise quantitative biochemical data for this compound's interactions were not extensively detailed in the current literature search, understanding the principles of enzyme kinetics, binding affinity, allosteric modulation, and conformational dynamics is crucial for a comprehensive characterization of any molecular agent. These studies provide insights into how a compound interacts with its biological targets at a fundamental level.
Enzyme kinetics examines the rates of enzyme-catalyzed reactions, providing crucial information about the catalytic mechanism and the factors affecting reaction velocity. Key parameters include the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction rate (Vmax). Binding affinity studies, often quantified by dissociation constant (Kd), measure the strength of the interaction between a compound and its target protein. A lower Kd value indicates a stronger binding affinity. For a compound like this compound, such studies would typically involve measuring its affinity for E2F-1 or other proteins in the DDR pathway, and assessing how it affects their enzymatic activities (if applicable). Although specific numerical data for this compound's Km, Vmax, or Kd were not found in the reviewed sources, these types of experiments are fundamental to characterizing the potency and selectivity of its molecular interactions.
Table 3: Conceptual Framework for Enzyme Kinetics and Binding Affinity Data (Illustrative)
| Parameter | Description | Expected Data Type/Significance for this compound |
| Enzyme Kinetics | ||
| Km (Michaelis Constant) | Substrate concentration at half Vmax; inverse measure of substrate affinity. | Would indicate the affinity of target enzymes (e.g., kinases in DDR pathway) for their natural substrates in the presence/absence of this compound. |
| Vmax (Maximum Velocity) | Maximum rate of reaction when enzyme is saturated with substrate. | Would show the maximum catalytic rate of target enzymes influenced by this compound. |
| Binding Affinity | ||
| Kd (Dissociation Constant) | Concentration at which half of the binding sites are occupied; inverse measure of binding strength. | Would quantify the binding strength of this compound to its direct molecular targets, such as E2F-1 or components of the DDR pathway. |
| IC50 (Half Maximal Inhibitory Concentration) | Concentration of an inhibitor required to inhibit 50% of the maximum activity. | If this compound acts as an inhibitor of specific enzymes, this would quantify its inhibitory potency. |
Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site distinct from the active site (the allosteric site). This binding can induce conformational changes in the protein, altering its activity or binding affinity for other ligands. Proteins, particularly enzymes, are dynamic molecules that exist in an ensemble of conformations, often interconverting between a less active "tense" (T) state and a more active "relaxed" (R) state. Allosteric activators, like this compound, would stabilize the R state or induce a conformational shift that enhances the target's function.
Studies on conformational dynamics, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or molecular dynamics simulations, explore these structural changes and their timescales, amplitudes, and spatial correlations. For this compound, investigating its allosteric modulation and the conformational dynamics it induces in E2F-1 or other target proteins would provide deeper insights into how its binding translates into the observed activation of checkpoint and apoptotic pathways. While specific data on this compound's allosteric effects or induced conformational changes were not found, such research would be essential to fully characterize its molecular mechanism beyond simple binding.
Table 4: Conceptual Framework for Allosteric Modulation and Conformational Dynamics Studies (Illustrative)
| Aspect | Description | Expected Findings/Significance for this compound |
| Allosteric Site | A regulatory site on a protein, distinct from the active site, where an effector binds. | Identification of specific allosteric binding sites on E2F-1 or DDR pathway proteins. |
| Conformational States | Different three-dimensional structures a protein can adopt (e.g., Tense (T) and Relaxed (R) states). | This compound would likely stabilize a conformation of its target (e.g., E2F-1) that promotes its activity or interaction with downstream effectors. |
| Allosteric Effect | Change in protein activity or binding affinity at one site due to ligand binding at another. | Quantification of how this compound binding influences the activity or substrate binding of its targets. |
| Dynamic Changes | Alterations in protein flexibility, motion, or inter-domain relationships upon ligand binding. | Characterization of specific structural rearrangements in target proteins induced by this compound, linking structure to function. |
Preclinical Pharmacological and Biological Investigations of Arq 171
In Vitro Efficacy Studies in Disease Models
In vitro studies are fundamental for evaluating the initial efficacy of drug candidates by assessing their effects on cell lines under controlled laboratory conditions biorxiv.org. These investigations typically involve analyzing cell line susceptibility, assessing cytostatic and cytotoxic effects, and gaining mechanistic insights through various screening assays.
Cell Line Susceptibility and Resistance Profiling
Cytostatic and Cytotoxic Effects Assessment
ARQ-171 is designed to induce apoptosis, or programmed cell death, in cancer cells by activating DNA damage response/checkpoint pathways annualreports.comdrugbank.com. This indicates that its primary mode of action is cytotoxic, aiming to directly kill cancer cells. Cytostatic effects, which involve inhibiting cell growth without necessarily causing cell death, can also be observed, particularly at lower concentrations of cytotoxic compounds nih.gov. However, specific quantitative data on the cytostatic and cytotoxic effects of this compound, such as direct measurements of cell viability reduction or apoptosis induction in particular cell lines, are not detailed in the provided information.
In Vivo Efficacy Studies in Preclinical Animal Models
Preclinical in vivo studies are essential for evaluating the efficacy of drug candidates within a complex biological system, offering insights into their potential therapeutic effects before human clinical trials nih.govmdpi.com. These studies often involve establishing relevant animal models and assessing the compound's efficacy in these systems.
Establishing Relevant Animal Models for Mechanistic Evaluation
For oncology drug development, a variety of animal models are employed, including cell-line derived xenograft (CDX) models, patient-derived xenograft (PDX) models, and genetically engineered mouse models (GEMMs) nih.govfrontiersin.orgepo-berlin.comnih.gov. Xenograft models, where human cancer cells or patient tumor tissue are implanted into immunodeficient mice (such as athymic nude mice or SCID mice), are commonly used to evaluate therapeutic efficacy nih.govepo-berlin.comnih.gov. These models aim to mimic aspects of human cancer growth and response to treatment nih.govnih.gov. While the general types of animal models used in preclinical oncology are well-established nih.govfrontiersin.orgepo-berlin.comnih.govmbcbrainmets.org, specific details on the establishment of particular animal models used for the mechanistic evaluation of this compound are not available in the provided search results.
Efficacy of this compound in Model Systems (e.g., Xenograft Models)
This compound was reported to have shown "greater potency in preclinical tests" compared to ARQ 501 annualreports.com. This implies that in vivo efficacy studies were conducted, as preclinical testing often involves animal models to gain preliminary information on a compound's activity annualreports.com. However, specific detailed research findings regarding the efficacy of this compound in preclinical animal models, such as tumor growth inhibition percentages, survival data, or results from specific xenograft models, are not publicly detailed in the provided search results. While other ARQ compounds (e.g., ARQ 197, ARQ 087) have shown antitumor activity in xenograft models, direct quantitative efficacy data for this compound in such models are not available.
Analysis of Biomarker Modulation in Preclinical Models
While the overarching strategy for ArQule's lead products, including this compound, involved conducting in vivo and in vitro studies to explore mechanisms of action and identify biomarkers, specific detailed findings regarding the modulation of particular biomarkers by this compound in preclinical models are not extensively documented in the publicly available information. researchgate.net In general, biomarker modulation studies in preclinical research are critical for understanding a drug's biological effects, confirming its mechanism of action, and identifying potential indicators of therapeutic response. uniprot.org
Table 1: Summary of Preclinical Biomarker Modulation for this compound
| Biomarker | Preclinical Model | Observed Modulation | Reference |
| Not Specified | Not Specified | Data Not Available | researchgate.net |
Preclinical Pharmacokinetic Profiles in Model Organisms
Pharmacokinetics (PK) is the quantitative study of how a drug moves throughout the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these properties in preclinical models is essential for predicting a drug's behavior in humans and guiding its development.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Detailed data regarding the absorption, volume of distribution, protein binding, metabolism, and route of elimination for this compound in preclinical species are explicitly stated as "Not Available" in the public domain sources consulted. nih.gov Preclinical ADME studies typically provide crucial insights into a compound's systemic exposure, tissue penetration, and the pathways by which it is broken down and eliminated from the body.
Table 2: Preclinical ADME Parameters for this compound
| Parameter | Preclinical Species | Value | Reference |
| Absorption | Not Specified | Data Not Available | nih.gov |
| Volume of Distribution | Not Specified | Data Not Available | nih.gov |
| Protein Binding | Not Specified | Data Not Available | nih.gov |
| Metabolism | Not Specified | Data Not Available | nih.gov |
| Route of Elimination | Not Specified | Data Not Available | nih.gov |
Preclinical Pharmacodynamic Characterization
Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs and their mechanisms of action. uniprot.org It focuses on how a drug interacts with its target and the resulting biological responses.
Target Engagement Studies in Animal Models
This compound is believed to exert its anti-cancer effects by activating checkpoint pathways regulated by the E2F-1 protein, thereby restoring the cell's natural defense mechanism against DNA damage and initiating apoptosis. nih.govcuhk.edu.cn However, specific detailed studies demonstrating direct target engagement of this compound with E2F-1 or related pathways in animal models are not explicitly provided in the publicly available search results. Target engagement studies are crucial in preclinical development to confirm that a compound successfully binds to or modulates its intended biological target in vivo, providing proof of mechanism.
Table 4: Preclinical Target Engagement Studies for this compound
| Target Engaged | Preclinical Model | Method of Assessment | Observed Outcome | Reference |
| E2F-1 Pathway | Not Specified | Data Not Available | Data Not Available | nih.govcuhk.edu.cn |
Dose-Response Relationships and Efficacy Linkages in Preclinical Systems
Preclinical tests indicated that this compound showed "greater potency" compared to ARQ 501, suggesting a more pronounced effect at potentially lower concentrations. cuhk.edu.cn The compound was designed to selectively kill cancer cells. nih.govcuhk.edu.cn However, quantitative dose-response relationships or detailed efficacy data, such as specific tumor reduction percentages or half-maximal inhibitory concentration (IC50) values in relevant preclinical models, are not available in the public domain sources consulted. Establishing clear dose-response relationships and efficacy linkages in preclinical systems is fundamental for understanding a drug's potential therapeutic window and guiding its optimal dosing strategy for further development.
Table 5: Preclinical Dose-Response and Efficacy for this compound
| Efficacy Endpoint | Preclinical Model | Dose Range | Observed Efficacy | Reference |
| Tumor Reduction | Not Specified | Not Specified | Data Not Available | cuhk.edu.cn |
| Apoptosis Induction | Not Specified | Not Specified | Data Not Available | nih.gov |
Comparative Preclinical Potency and Efficacy Studies with Related Compounds (e.g., ARQ 501)
Comparative preclinical studies have been conducted to assess the potency and efficacy of this compound relative to related compounds, notably ARQ 501. This compound is believed to share a similar mechanism of action with ARQ 501, yet preclinical tests have indicated that this compound exhibits greater potency annualreports.com.
ARQ 501, identified as β-lapachone, is a naphthoquinone derived from the bark of the Lapacho tree nih.govufc.br. Its unique mechanism of action is highly dependent on the bioactivation by NAD(P)H:quinone oxidoreductase-1 (NQO1), an enzyme frequently overexpressed in various solid tumors, including those of the pancreas, lung, breast, and prostate nih.govpnas.orgutsouthwestern.edu. NQO1-mediated reduction of β-lapachone leads to an unstable hydroquinone, which rapidly auto-oxidizes back to the parent compound, creating a futile redox cycle pnas.orgresearchgate.net. This cycle results in a significant generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), and subsequent depletion of NAD+ and ATP pools nih.govpnas.orgutsouthwestern.eduresearchgate.netnih.gov. This cascade culminates in a distinct form of cell death often referred to as "programmed necrosis" or "necroptosis" nih.gov. The NQO1-dependent mechanism allows for selective killing of cancer cells due to their higher NQO1 expression compared to normal tissues pnas.org.
While this compound and ARQ 501 are both investigated for their anticancer properties and are believed to act through cell cycle checkpoint mechanisms, the specific quantitative data detailing the comparative preclinical potency and efficacy, such as IC50 or EC50 values in various cell lines or tumor growth inhibition rates in animal models, were not extensively detailed in the publicly available search results to construct a comprehensive data table. However, the qualitative finding that this compound demonstrates "greater potency in preclinical tests" compared to ARQ 501 is a notable distinction annualreports.com.
Rational Drug Design and Medicinal Chemistry of Arq 171
Structure-Activity Relationship (SAR) Studies of ARQ-171 and Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a compound like this compound, these studies would have been crucial in identifying the key structural features responsible for its activity as an E2F1 pathway activator and in guiding the synthesis of more potent and selective analogues.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the key pharmacophoric features of this compound would have involved synthesizing and testing a series of related compounds to determine which functional groups and spatial arrangements are essential for activity. This process helps in creating a model that can be used to design new molecules with a higher probability of being active.
General pharmacophoric features often include:
Hydrogen bond donors and acceptors
Charged/ionizable groups
Hydrophobic regions
Aromatic rings
Without specific published data for this compound, a hypothetical pharmacophore model would be purely speculative.
Exploration of Structural Modifications for Enhanced Potency and Selectivity
Once a lead compound like this compound is identified, medicinal chemists systematically modify its structure to improve its pharmacological profile. The goals of these modifications typically include:
Enhanced Potency: Increasing the compound's activity at its target, allowing for lower effective doses.
Improved Selectivity: Minimizing off-target effects by designing the molecule to interact more specifically with the intended target (E2F1 pathway) over other cellular components.
Favorable ADME Properties: Optimizing absorption, distribution, metabolism, and excretion to ensure the drug reaches its target in sufficient concentrations and is cleared from the body appropriately.
Common structural modifications include altering alkyl chains, substituting aromatic rings, and introducing or modifying functional groups to fine-tune the electronic and steric properties of the molecule.
Computational Approaches in this compound Design and Optimization
Computational chemistry and molecular modeling are integral to modern drug discovery, enabling a more rational and efficient design process. These approaches would have likely played a significant role in the development of this compound.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the three-dimensional structure of the biological target of this compound (or a homologous protein) was known, docking studies could have been used to:
Predict the binding mode of this compound at the molecular level.
Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target.
Screen virtual libraries of compounds to identify new potential inhibitors.
Molecular dynamics (MD) simulations could then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the flexibility of the target and the ligand.
Table 1: Representative Data from a Hypothetical Molecular Docking Study
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| This compound | -9.5 | ASP120, LYS150, TYR180 | 2 |
| Analogue 1 | -8.2 | ASP120, TYR180 | 1 |
| Analogue 2 | -10.1 | ASP120, LYS150, TYR180, PHE200 | 3 |
This table is illustrative and does not represent actual data for this compound.
Ligand-Based and Structure-Based Design Methodologies
Drug design strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design: This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are known to interact with the target. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, which build models based on the chemical properties of known active and inactive compounds.
Structure-Based Drug Design: When the 3D structure of the target is available, this method uses that information to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a primary tool in structure-based design.
It is plausible that a combination of both approaches was utilized in the discovery and optimization of this compound.
Synthetic Strategies and Derivatization for Academic Exploration
The synthesis of a lead compound and its derivatives is a critical component of the drug discovery process. The development of a robust and flexible synthetic route allows for the creation of a diverse library of analogues for SAR studies. While the specific synthetic pathways for this compound have not been detailed in publicly accessible scientific literature, they would have been designed to allow for systematic modifications of the core scaffold. For academic exploration, access to such synthetic strategies would be invaluable for further investigating the biology of the E2F1 pathway and for developing new chemical probes.
Advanced Methodological Approaches and Research Directions for Arq 171
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies, including genomics, proteomics, and metabolomics, are integral to modern drug discovery and development, offering comprehensive insights into biological systems at a large scale. basilea.combasilea.comonclive.com In the context of ARQ-171 research, these high-throughput techniques are crucial for characterizing the molecular landscape of tumors and evaluating treatment responses.
Genomics and Transcriptomics: Next-generation sequencing (NGS) is utilized for molecular eligibility in clinical trials involving Derazantinib. This involves analyzing tumor tissue DNA and/or RNA, or plasma cell-free DNA (cfDNA), to identify FGFR gene fusions, amplifications, or mutations. clinicaltrials.gov This genomic profiling helps in patient stratification and understanding the genetic basis of tumor sensitivity to this compound. For instance, FGFR2 gene fusions are identified as key actionable genetic aberrations in intrahepatic cholangiocarcinoma, a primary focus for Derazantinib. nih.gov
Proteomics and Metabolomics: While specific detailed research findings on this compound's direct impact on global proteomic or metabolomic profiles are not extensively detailed in the provided sources, omics-based platforms are generally applied in cholangiocarcinoma research to reveal underlying mechanisms, identify molecular alterations, and evaluate pharmacokinetic/pharmacodynamic responses in both in vitro and in vivo settings. researchgate.netnih.gov Proteomics, for example, is used to describe protein abnormalities in cancer patients, and chemical proteomics is an emerging approach for identifying small-molecule targets and unraveling their mechanisms of action. [10 in first search, 26 in first search]
Advanced Imaging Techniques for Molecular and Cellular Tracking
Advanced imaging techniques are indispensable for visualizing and monitoring the effects of therapeutic compounds like this compound on tumors at molecular and cellular levels. Clinical trials involving Derazantinib utilize radiologic response assessments, typically with Magnetic Resonance Imaging (MRI), according to Response Evaluation Criteria in Solid Tumours (RECIST) version 1.1, to evaluate tumor response. nih.gov While these are standard clinical imaging modalities for assessing macroscopic tumor changes, the broader field of advanced imaging, including molecular imaging, aims to visualize cellular function and biomarkers, which can provide more detailed insights into disease progression and treatment efficacy. [8 in first search] However, specific studies detailing the use of advanced imaging techniques to track this compound itself or its direct molecular/cellular interactions beyond tumor size changes were not explicitly found.
Novel In Vitro and Organotypic Model Systems for Compound Evaluation
The evaluation of this compound's efficacy and mechanism of action relies heavily on various in vitro and in vivo model systems.
Cell Line Studies: Derazantinib has demonstrated anti-proliferative activity in numerous cell lines driven by FGFR dysregulation, including those with amplifications, fusions, and mutations. medchemexpress.com In vitro studies have shown that Derazantinib inhibits FGFR2 auto-phosphorylation and the activity of downstream proteins in the FGFR pathway, such as FRS2α, AKT, and ERK. medchemexpress.com Cell cycle analyses in cell lines with high FGFR2 protein levels indicate that Derazantinib induces G1 cell cycle arrest, followed by apoptosis. medchemexpress.com
Xenograft Models: Preclinical studies have utilized cell-line derived xenografts (CDX) and patient-derived xenograft (PDX) models, particularly in gastric cancer, to evaluate Derazantinib's efficacy. In these in vivo models, Derazantinib's effectiveness correlated significantly with FGFR gene expression. nih.gov Beyond cancer, Derazantinib has also shown antiproliferative activity in cultured chondrocytes and in xenograft models involving endometrial cells, as well as inhibiting keloid fibroblasts in vitro and in athymic nude mouse models. nih.gov While the broader research landscape includes novel in vitro models like microfluidics, organ-on-a-chip systems, and organoids for recapitulating in vivo conditions, the direct application of this compound evaluation within these specific novel organotypic models was not detailed in the provided information. [24 in first search, 28 in first search, 30 in first search]
Investigating Potential Combination Strategies at the Preclinical Level
Preclinical investigations are actively exploring combination strategies to enhance the therapeutic efficacy of this compound.
Combination with Paclitaxel (B517696): Preclinical studies have demonstrated synergistic anti-tumor effects when Derazantinib is combined with paclitaxel in various gastric cancer models, including in vivo tumor models with different FGFR aberrations. In models with FGFR2 fusions, complete tumor regression was observed in most cases. basilea.comnih.govclinicaltrials.gov This synergy is potentially linked to the anti-angiogenetic effects of both drugs. clinicaltrials.gov Furthermore, higher levels of immunosuppressive M2-type tumor-associated macrophages (M2-TAMs) were associated with a more profound response to the Derazantinib-paclitaxel combination, suggesting a role for Derazantinib's inhibition of CSF1R in modulating the tumor microenvironment. basilea.comnih.gov
Combination with Immunotherapy and Anti-angiogenic Agents: Derazantinib is also being investigated in combination with ramucirumab (B1574800) (an anti-VEGFR2 antibody) and atezolizumab (a PD-L1 immune checkpoint inhibitor). basilea.comntb.noclinicaltrials.gov Preclinical data support the combination with atezolizumab, as Derazantinib's strong inhibition of CSF1R may help revert tumor-induced immunosuppression, thereby enhancing the response to immune-checkpoint inhibition. ntb.no
Future Avenues for Mechanistic Dissection and Target Identification in this compound Research
Future research directions for this compound aim to deepen the understanding of its complex mechanisms and optimize its therapeutic application.
Role of Tumor Microenvironment: The observation that the synergy between Derazantinib and paclitaxel in vivo is associated with M2 macrophages, despite a lack of in vitro synergy, highlights the critical role of the tumor microenvironment in Derazantinib's efficacy. nih.gov Future research should focus on further dissecting these complex interactions within the tumor microenvironment and identifying additional biomarkers for patient stratification beyond direct FGFR aberrations.
Addressing Resistance Mechanisms: The development of secondary FGFR2 kinase domain mutations has been identified as a plausible explanation for resistance to FGFR inhibition and shorter progression-free survival in some patients. nih.govjnccn.org A key future avenue involves investigating these resistance mechanisms in detail and developing strategies to overcome them, potentially through novel combination therapies or next-generation inhibitors.
Broadening Therapeutic Potential: While Derazantinib has shown activity in FGFR2 fusion-positive iCCA, further research is needed to fully define its therapeutic potential across a broader range of FGFR2 aberrations and other tumor types where FGFR dysregulation plays a role. swissbiotech.org
Q & A
Q. What experimental models are most appropriate for studying ARQ-171’s mechanism of action in cancer cells?
Methodological Answer:
- In vitro models : Use cancer cell lines with varying p53 status (wild-type, mutant, or null) to assess this compound’s dependency on p53-mediated pathways. Include dose-response curves to quantify IC50 values and apoptosis markers (e.g., Annexin V/PI staining) .
- In vivo models : Employ xenograft mice with tumors derived from cell lines showing differential sensitivity to this compound. Monitor tumor regression, E2F1 activation via qPCR/Western blot, and histopathological analysis of apoptosis .
- Controls : Use untreated cohorts and positive controls (e.g., cisplatin for DNA damage response). Ensure replication across 3+ biological replicates to confirm reproducibility .
Q. How can researchers ensure data reproducibility when evaluating this compound’s efficacy in preclinical studies?
Methodological Answer:
- Standardized protocols : Adopt consensus guidelines (e.g., MIAME for microarray data or ARRIVE for animal studies) to document experimental conditions, including cell culture media, dosing schedules, and endpoint measurements .
- Statistical rigor : Use power analysis to determine sample sizes and apply mixed-effects models to account for variability in tumor growth rates .
- Supplementary data : Publish raw datasets (e.g., flow cytometry plots, uncropped Western blots) in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s activation of the E2F1 pathway across different cancer subtypes?
Methodological Answer:
- Stratified analysis : Group results by cancer subtype (e.g., NSCLC vs. pancreatic cancer) and correlate with genomic features (e.g., RB1 deletion, MYC amplification) using tools like cBioPortal .
- Mechanistic validation : Perform CRISPR knockout of E2F1 in resistant cell lines to confirm pathway specificity. Use RNA-seq to identify compensatory pathways (e.g., AKT/mTOR) .
- Meta-analysis : Aggregate published datasets to identify trends in response rates, adjusting for covariates like dosing regimens and assay types .
Q. What methodologies are optimal for studying this compound’s synergism with DNA-damaging agents?
Methodological Answer:
- Combinatorial screens : Use a factorial design (e.g., this compound ± cisplatin) in high-throughput assays. Calculate synergy scores via the Chou-Talalay method .
- Temporal sequencing : Test pre-treatment vs. concurrent administration to determine schedule dependency. Monitor DNA repair markers (e.g., γH2AX foci) .
- In vivo validation : Employ PDX models with matched patient-derived tumor and normal tissues to assess therapeutic index .
Q. How can researchers resolve discrepancies in this compound’s apoptotic vs. necrotic effects under hypoxic conditions?
Methodological Answer:
- Multiparametric assays : Combine live-cell imaging (e.g., IncuCyte) with caspase-3/7 activity assays to distinguish apoptosis from necrosis .
- Hypoxia mimetics : Use CoCl₂ or chetomin to simulate hypoxia. Validate via HIF-1α stabilization and transcriptomic profiling .
- Data normalization : Express apoptotic indices as a percentage of total cell death, accounting for hypoxia-induced metabolic shifts .
Critical Methodological Considerations
- Ethical compliance : For in vivo studies, adhere to institutional IACUC protocols for humane endpoints and sample size justification .
- Data transparency : Pre-register hypotheses on platforms like Open Science Framework to mitigate publication bias .
- Interdisciplinary collaboration : Integrate computational biology (e.g., E2F1 network modeling) with wet-lab validation to bridge mechanistic gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
